p-Chloro-cis-cinnamic acid methyl ester
CAS No.:
Cat. No.: VC17529720
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClO2 |
|---|---|
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | methyl (Z)-3-(4-chlorophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4- |
| Standard InChI Key | IIBXQGYKZKOORG-DAXSKMNVSA-N |
| Isomeric SMILES | COC(=O)/C=C\C1=CC=C(C=C1)Cl |
| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named methyl (Z)-3-(4-chlorophenyl)prop-2-enoate under IUPAC conventions . Alternative designations include 20754-24-9 (CAS Registry Number), SCHEMBL6315457 (laboratory code), and (Z)-Methyl 3-(4-chlorophenyl)acrylate . The cis designation in common nomenclature corresponds to the Z-stereochemistry, where the higher-priority groups (chlorophenyl and ester oxygen) reside on the same side of the double bond.
Molecular Architecture
X-ray crystallography data, though unavailable in provided sources, permits deduction of geometry from the SMILES string . Key features include:
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A conjugated enoate system () inducing planarity across C2-C3-C4
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Chlorine substitution at C4' of the phenyl ring, creating a polarizable electron-withdrawing group
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Methyl esterification at the carboxylate terminus, enhancing volatility compared to free acids
The 3D conformation (PubChem Conformer 6) shows a dihedral angle of 178.2° between the phenyl and ester planes, minimizing steric strain .
Table 1: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 196.63 g/mol | PubChem 2.2 |
| XLogP3 | 3.2 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 26.3 Ų | Cactvs 3.4.8.18 |
Synthesis and Manufacturing
Esterification Pathways
While explicit synthetic protocols are absent from indexed sources, retro-synthetic analysis suggests feasible routes:
Route A: Acid-Catalyzed Esterification
This Fischer-Speier method would require refluxing with sulfuric acid or p-toluenesulfonic acid. The Z-stereochemistry implies either starting from cis-cinnamic acid or employing stereoretentive conditions.
Route B: Acyl Chloride Intermediates
Thionyl chloride-mediated conversion ensures quantitative ester yields but risks racemization at the α-carbon without chiral auxiliaries.
Purification Challenges
The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests solubility in dichloromethane or ethyl acetate. Column chromatography over silica gel with hexane/ethyl acetate gradients would resolve stereoisomers, though the absence of reported melting points complicates crystallization strategies.
Physicochemical Behavior
Spectroscopic Profiles
IR Spectroscopy: Expected peaks include:
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: 1720–1740 cm (ester carbonyl)
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: 1630–1650 cm (conjugated alkene)
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: 550–750 cm (aryl chloride)
NMR Analysis (predicted):
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: δ 3.78 (s, 3H, OCH), δ 6.3 (d, 1H, CH=C), δ 7.4–7.6 (m, 4H, Ar-H)
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: δ 52.1 (OCH), 123.4 (CH=C), 140.2 (C=O), 134.5 (C-Cl)
Thermochemical Stability
The allylic ester group may undergo -sigmatropic rearrangements (Cope rearrangement) above 150°C. Accelerated stability studies under ICH guidelines are absent, but analog data for methyl cinnamates suggest decomposition onset at 210–230°C.
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